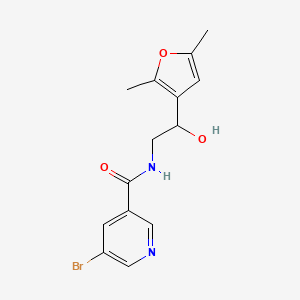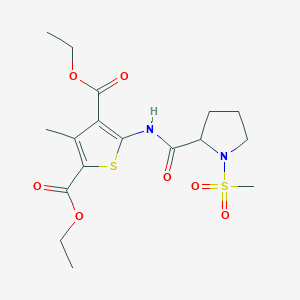
N'-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-N'-methyl-3-(trifluoromethyl)benzenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-N'-methyl-3-(trifluoromethyl)benzenecarbohydrazide is a useful research compound. Its molecular formula is C13H11Cl2F3N4O and its molecular weight is 367.15. The purity is usually 95%.
BenchChem offers high-quality N'-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-N'-methyl-3-(trifluoromethyl)benzenecarbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-N'-methyl-3-(trifluoromethyl)benzenecarbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Vibrational Spectroscopic Investigations and Molecular Dynamics
Research on pyrazole derivatives, like N'-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-N'-methyl-3-(trifluoromethyl)benzenecarbohydrazide, includes vibrational spectroscopic studies and molecular dynamic simulations. These studies aim to understand the compound's electronic structure, stability through hyper-conjugative interactions, and charge delocalization. Additionally, molecular docking studies suggest potential inhibitory activities against specific proteins, highlighting the compound's relevance in designing inhibitors for therapeutic applications (Pillai et al., 2017).
Synthesis and Antimicrobial Evaluation
A novel series of pyrazole integrated 1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial activity. These compounds, characterized by analytical and spectral methods, demonstrated potent to weak antimicrobial activity, with some compounds emerging as effective antimicrobial agents (Ningaiah et al., 2014).
Optical Properties and Synthesis of Derivatives
The synthesis of novel substituted pyrazoly 1,3,4-oxadiazole derivatives and their optical properties were investigated. These studies aim to understand how substituent effects on the benzene rings influence the compounds' absorption and fluorescence characteristics, providing insights into their potential applications in materials science (Lv et al., 2010).
Antimalarial Activity
Research into 4-acylhydrazone-5-pyrazolones and their zinc(II) metal complexes focused on their synthesis, characterization, and evaluation for in vitro antimalarial activity. These studies highlight the potential of pyrazole derivatives in developing new antimalarial agents, with compounds displaying decent outcomes in antimalarial activity assessments (Shaikh et al., 2021).
Anticancer Evaluation
New pyridine-3-carbonitrile derivatives were synthesized and evaluated for their anticancer activity. The cytotoxicity of these compounds was investigated against human breast cancer cell lines, with some compounds showing promising potential against breast cancer cells. Molecular docking experiments further supported the cytotoxicity assays, suggesting the synthesized compounds' potential against cancer cells (Mansour et al., 2021).
Propriétés
IUPAC Name |
N'-(4,5-dichloro-2-methylpyrazol-3-yl)-N'-methyl-3-(trifluoromethyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2F3N4O/c1-21-12(9(14)10(15)19-21)22(2)20-11(23)7-4-3-5-8(6-7)13(16,17)18/h3-6H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYRSPWEIGIXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)N(C)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-N'-methyl-3-(trifluoromethyl)benzenecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2698592.png)

![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2698595.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2698600.png)
![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2698601.png)


![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(cyclopropylcarbonyl)oxy]amine](/img/structure/B2698607.png)

![3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2698610.png)
![N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2698611.png)